

Spectroscopic Analysis of Solvent Orange 45: A Technical Guide

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Compound of Interest

Compound Name: *Solvent Orange 45*

Cat. No.: *B1143906*

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Introduction

Solvent Orange 45, also identified by its CAS number 13011-62-6 and Colour Index name C.I. 11700, is a metal-complex solvent dye.^{[1][2][3]} Its molecular structure consists of a central cobalt ion coordinated with two molecules of a monoazo dye ligand. This ligand is formed through the diazotization of 2-amino-4-nitrophenol and subsequent coupling with 3-oxo-N-phenylbutanamide.^[2] The resulting complex, with the representative molecular formula $C_{32}H_{24}CoN_8O_{10}\cdot H$, exhibits a distinct orange hue and is utilized in various coloring applications, including wood stains, printing inks, and plastic coatings.^{[1][4]}

This technical guide provides a comprehensive overview of the spectroscopic characterization of **Solvent Orange 45**, focusing on Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. While specific, publicly available spectral data for this particular dye is limited, this document outlines the detailed experimental protocols for acquiring such data and presents the expected spectroscopic features based on its known chemical structure. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the analytical techniques used to characterize similar chromophores.

Chemical Structure of Solvent Orange 45

The structure of **Solvent Orange 45** is a cobalt(II) complex with two bidentate monoazo dye ligands.

Spectroscopic Data Summary

Due to the limited availability of public domain spectra for **Solvent Orange 45**, this section provides a summary of the expected spectroscopic characteristics. These are based on the functional groups present in the molecule and typical values for similar azo dyes and metal complexes.

Table 1: Expected UV-Visible Spectroscopic Data for Solvent Orange 45

Parameter	Expected Value/Range	Comments
λ_{max}	400 - 500 nm	This absorption is attributed to the $\pi \rightarrow \pi^*$ electronic transitions within the conjugated azo dye system. The exact wavelength will be solvent-dependent.
Molar Absorptivity (ϵ)	High	Azo dyes are strong chromophores, and a high molar absorptivity is expected, indicating intense color.

Table 2: Expected ^1H and ^{13}C NMR Spectroscopic Data for Solvent Orange 45

Nucleus	Chemical Shift Range (ppm)	Assignment and Comments
¹ H NMR	6.5 - 8.5	Aromatic protons on the phenyl and nitrophenyl rings. The specific shifts and coupling patterns will depend on the substitution.
	2.0 - 2.5	Methyl protons of the butanamide moiety.
~10 - 15		Potential for a broad signal from the N-H proton of the butanamide, though this can be solvent and temperature-dependent.
¹³ C NMR	110 - 160	Aromatic carbons.
160 - 180		Carbonyl carbons of the butanamide group.
~20 - 30		Methyl carbon of the butanamide moiety.

Table 3: Expected IR Spectroscopic Data for Solvent Orange 45

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Functional Group
3200 - 3400	N-H stretch	Amide
3000 - 3100	C-H stretch	Aromatic
2850 - 2960	C-H stretch	Aliphatic (methyl)
~1650 - 1680	C=O stretch	Amide I band
~1510 - 1560 & 1340-1380	N=O asymmetric & symmetric stretch	Nitro group
~1590 - 1610	C=C stretch	Aromatic rings
~1400 - 1450	N=N stretch	Azo group (often weak or difficult to assign)
~400 - 600	Co-N / Co-O vibrations	Metal-ligand bonds

Experimental Protocols

The following sections detail the methodologies for acquiring UV-Vis, NMR, and IR spectra for a metal-complex azo dye such as **Solvent Orange 45**.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to analyze the electronic transitions within the chromophore.

Methodology:

- Solution Preparation: Prepare a stock solution of **Solvent Orange 45** in a suitable solvent (e.g., ethanol, methanol, or dimethylformamide) of known concentration. The solvent should be transparent in the visible region of the spectrum.^[5] A series of dilutions are then prepared from the stock solution to determine the molar absorptivity.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
- Blank Measurement: A cuvette filled with the pure solvent is used as a blank to zero the instrument and subtract any solvent absorption.^[6]

- Sample Measurement: The sample solutions are placed in quartz cuvettes, and the absorbance is measured over a wavelength range of approximately 200 to 800 nm.[7]
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) is identified from the resulting spectrum.[6] A calibration curve of absorbance versus concentration can be plotted to verify Beer-Lambert law compliance and calculate the molar absorptivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of protons and carbon atoms. Due to the paramagnetic nature of the Co(II) center, significant peak broadening in the NMR spectra is expected, which may complicate interpretation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **Solvent Orange 45** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[8] The choice of solvent is critical for sample solubility and to avoid interfering signals.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- ^1H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.
- ^{13}C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time are generally required.
- 2D NMR (Optional): If signal assignment is complex, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.[9]

- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

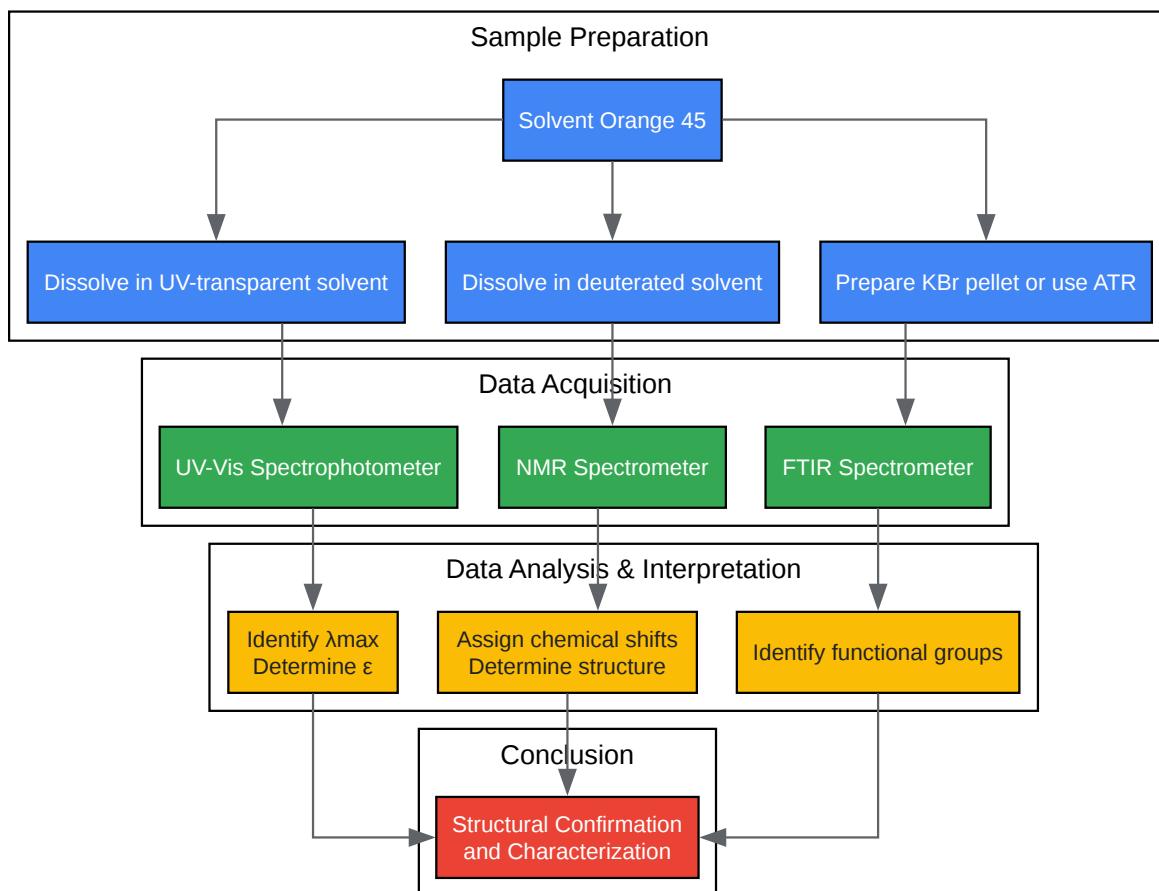
Methodology:

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid dye (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is finely ground and pressed into a thin, transparent pellet using a hydraulic press.[10]
 - Attenuated Total Reflectance (ATR): A small amount of the solid powder is placed directly on the ATR crystal (e.g., diamond or zinc selenide). This technique requires minimal sample preparation.[11]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) is recorded to subtract the contribution of atmospheric water and carbon dioxide.
- Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} .
- Data Analysis: The positions (in wavenumbers, cm^{-1}) and intensities of the absorption bands are correlated with specific molecular vibrations to identify the functional groups present in **Solvent Orange 45**.

Logical Diagrams

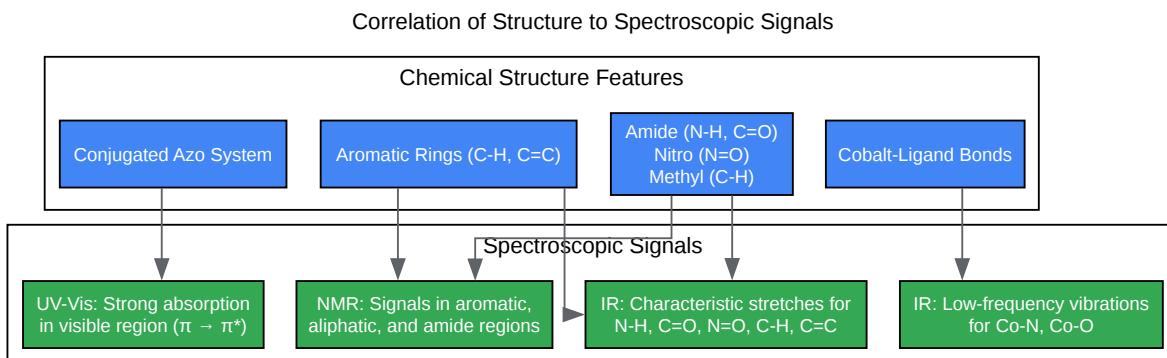
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like **Solvent Orange 45**.

General Workflow for Spectroscopic Analysis

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Caption: General workflow for the spectroscopic analysis of a chemical compound.

The logical relationship between the chemical structure of **Solvent Orange 45** and its expected spectroscopic signals is depicted below.



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Caption: Correlation of chemical structure to expected spectroscopic signals.

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